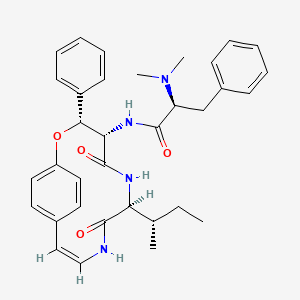
Adouetine Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adouetine Y is a cyclic peptide.
Wissenschaftliche Forschungsanwendungen
Cyclopeptide Alkaloids
Adouetine Y, a cyclopeptide alkaloid, has been identified in plants like Melochia corchorifolia and Waltheria douradinha. These compounds are part of a broader class of naturally occurring molecules that have garnered interest for their diverse structural features and biological activities. Research has shown that cyclopeptide alkaloids, including this compound, offer a unique scaffold that could be pivotal in the development of new pharmacological agents. The structural elucidation of these compounds, such as this compound, provides foundational knowledge for further studies on their biosynthesis and potential therapeutic applications (Bhakuni, Shukla, & Thakur, 1986); (Morel, Gehrke, Mostardeiro, Ethur, Zanatta, & Machado, 1999).
Antinociceptive Effects
Studies have explored the analgesic potential of cyclopeptide alkaloids, including compounds closely related to this compound, such as Adouetine X. These investigations have revealed that certain cyclopeptide alkaloids can produce antinociceptive effects in animal models, suggesting their potential utility in pain management. The research into these compounds highlights the possibility of discovering new analgesic agents from natural sources, which could lead to the development of novel treatments for acute and chronic pain conditions (Trevisan, Maldaner, Velloso, Sant'Anna, Ilha, Gewehr, Rubin, Morel, & Ferreira, 2009).
Antibacterial Activity
Research on cyclopeptide alkaloids, including this compound, has also extended to their antibacterial properties. The study of these compounds has contributed to the understanding of natural products as potential sources of new antibacterial agents. Given the growing concern over antibiotic resistance, the identification and characterization of novel antibacterial compounds from plants remain a crucial area of research. Compounds like this compound could serve as templates for the synthesis of new drugs aimed at combating resistant bacterial strains (Morel, Araujo, da Silva, Hoelzel, Záchia, & Bastos, 2002).
Eigenschaften
CAS-Nummer |
19542-38-2 |
|---|---|
Molekularformel |
C34H40N4O4 |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(2S)-N-[(3R,4S,7S,10Z)-7-[(2S)-butan-2-yl]-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C34H40N4O4/c1-5-23(2)29-33(40)35-21-20-24-16-18-27(19-17-24)42-31(26-14-10-7-11-15-26)30(34(41)36-29)37-32(39)28(38(3)4)22-25-12-8-6-9-13-25/h6-21,23,28-31H,5,22H2,1-4H3,(H,35,40)(H,36,41)(H,37,39)/b21-20-/t23-,28-,29-,30-,31+/m0/s1 |
InChI-Schlüssel |
GVFKEVFAPIUOAI-ONQAJXPKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4 |
SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)
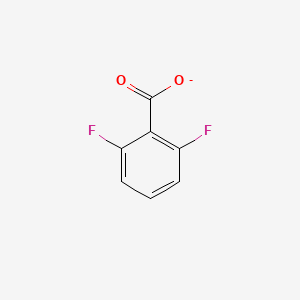
![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)
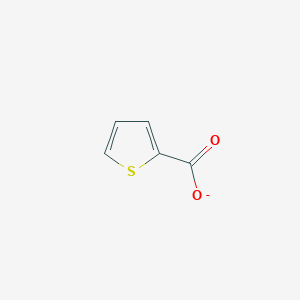
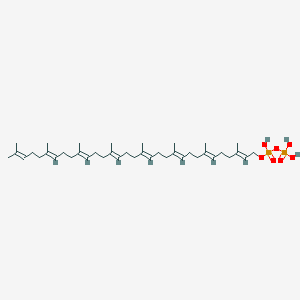
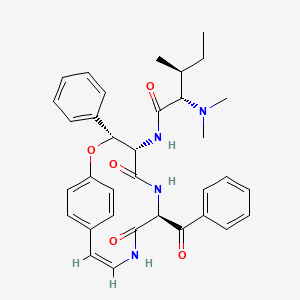
![Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate](/img/structure/B1233289.png)
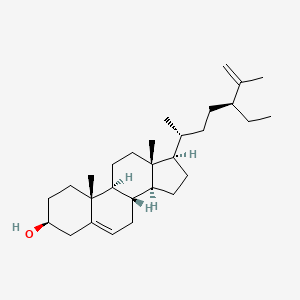
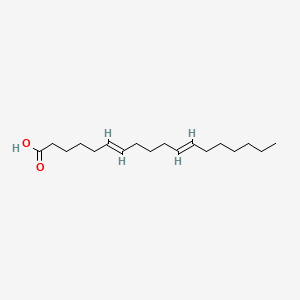


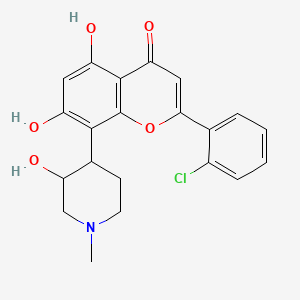
![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)
